Dimethylindanol

説明

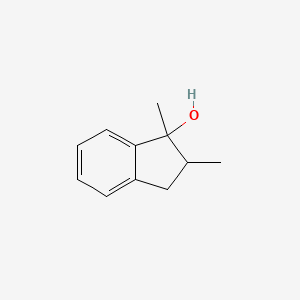

Structure

3D Structure

特性

IUPAC Name |

1,2-dimethyl-2,3-dihydroinden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-7-9-5-3-4-6-10(9)11(8,2)12/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBOPEPHSCCUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915372 | |

| Record name | 1,2-Dimethyl-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94689-31-3 | |

| Record name | 1,2-Dimethyl-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylindanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Indanol Based Chemistry

The chemistry of indane and its derivatives has been a subject of study for over a century. mcgill.ca The core indane structure, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid framework that has proven valuable in various chemical applications. nih.govunibas.it Early research into indanol-based chemistry focused on the synthesis and reactivity of simple indanols, such as 1-indanol (B147123) and 2-indanol (B118314). researchgate.netchemchart.comopenaccessjournals.comacs.orggoogle.com

A significant evolution in this area was the development of amino-indanols, particularly cis-1-amino-2-indanol. This compound emerged as a critical building block in medicinal chemistry and asymmetric synthesis due to its conformationally constrained structure. mcgill.ca The rigidity of the aminoindanol (B8576300) skeleton proved to be key for achieving high selectivity in various chemical transformations.

The introduction of methyl groups to the indanol core, creating dimethylindanol, represented a further refinement in the design of specialized chemical entities. Early reports mentioning dimethylindanol derivatives appeared in the mid-20th century. For instance, the synthesis of a crude dimethylindanol as an intermediate was described in the context of preparing deuterated indene (B144670) derivatives. The precursor, 2,2-dimethyl-1-indanone, is a valuable intermediate for pharmaceuticals, including antiallergic and anti-inflammatory agents, and other bioactive compounds. researchgate.net

Significance of the Indanol Core in Organic and Medicinal Chemistry Research

The indanol core is a privileged scaffold in both organic and medicinal chemistry. Its bicyclic nature imparts a high degree of rigidity, which is advantageous for designing molecules with specific three-dimensional orientations. nih.govunibas.it This structural constraint is crucial in areas like asymmetric catalysis, where the precise positioning of functional groups on a chiral ligand or catalyst dictates the stereochemical outcome of a reaction.

The addition of two methyl groups to the indanol framework, as seen in dimethylindanol, further influences its steric and electronic properties. nih.gov These methyl groups can enhance the compound's rigidity and modulate its reactivity by reducing conformational flexibility. nih.gov This is particularly evident in the study of 1-aryl-2,2-dimethylindanols, where the geminal methyl groups create significant steric hindrance that restricts the rotation of the aryl group, leading to observable atropisomers. unibas.it This feature makes dimethylindanol derivatives excellent subjects for stereodynamic and conformational studies. nih.govunibas.itrsc.orgresearchgate.netusbio.net

In medicinal chemistry, the indane moiety is present in a number of bioactive molecules. unibas.it The dimethylindanol precursor, 2,2-dimethyl-1-indanone, is used in the synthesis of various biologically active compounds, highlighting the importance of this structural motif in drug discovery and development. researchgate.net

Current Research Landscape and Academic Relevance of Dimethylindanol

The academic relevance of dimethylindanol is centered on its application in stereoselective synthesis and the study of molecular dynamics. Research has branched into several specific derivatives, with two prominent examples being 1-aryl-2,2-dimethylindanols and cis-2-amino-3,3-dimethyl-1-indanol.

Recent investigations into 1-aryl-2,2-dimethylindanols have utilized dynamic Nuclear Magnetic Resonance (NMR) spectroscopy to study their conformational and stereomutation processes. unibas.it These studies have demonstrated that when the aryl group is sufficiently bulky, such as a mesityl or a 2-methyl-1-naphthyl group, the rotational barrier around the C-Ar bond is high enough to allow for the observation and even separation of stable atropisomers. nih.govunibas.it

Another area of active research involves cis-2-amino-3,3-dimethyl-1-indanol. This chiral amino alcohol has been synthesized and resolved into its enantiomers. pharmaffiliates.com It has proven to be a highly effective chiral auxiliary in a variety of diastereoselective reactions. Furthermore, it has been successfully converted into a novel phosphorus-containing oxazoline (B21484) ligand, which has shown high efficiency in palladium-catalyzed enantioselective allylic amination reactions. The precursor, 2,2-dimethyl-1-indanone, is also used in the synthesis of experimental herbicides. google.com

Overview of Major Research Trajectories for Dimethylindanol

Strategies for Enantioselective and Diastereoselective Synthesis of Dimethylindanols

Achieving stereocontrol is paramount in the synthesis of chiral molecules like dimethylindanol. Enantioselective syntheses aim to produce a single enantiomer, while diastereoselective methods target a specific diastereomer from multiple potential stereoisomers. uwindsor.ca Key strategies include the asymmetric reduction of a ketone precursor, the temporary use of a chiral auxiliary to direct bond formation, and the application of chiral catalysts. york.ac.uk

A primary and direct route to enantiomerically enriched dimethylindanols is the asymmetric reduction of the corresponding prochiral dimethylindanone. This transformation converts a carbonyl group into a hydroxyl group, creating a new stereocenter. The success of this approach hinges on the use of chiral reducing agents or catalysts that can differentiate between the two faces of the ketone.

Catalytic Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method. nih.gov Catalysts typically consist of a transition metal, such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with a chiral ligand. mdpi.com The Noyori asymmetric hydrogenation, which utilizes Ru-BINAP catalysts, is a benchmark for the reduction of ketones. harvard.edursc.org For the synthesis of chiral dimethylindanol, a dimethylindanone precursor would be hydrogenated under a hydrogen atmosphere using a chiral catalyst system. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer of the alcohol product. rsc.org

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), offer a highly selective and environmentally benign alternative for ketone reduction. nih.gov These biocatalysts, often derived from yeast or bacteria, can reduce a wide range of ketones to their corresponding alcohols with exceptionally high enantiomeric excess (e.e.). nih.gov The reduction of dimethylindanone using a selected KRED would employ a cofactor like NADPH, which is typically regenerated in situ using a sacrificial substrate such as glucose or isopropanol. This method avoids the use of heavy metals and often proceeds under mild reaction conditions.

| Method | Catalyst/Reagent | Typical Precursor | Key Features |

| Asymmetric Hydrogenation | Ru-BINAP, Rh-DIPAMP, Ir-complexes | Dimethylindanone | High efficiency, broad substrate scope, high enantioselectivity. nih.govharvard.edu |

| Biocatalytic Reduction | Ketoreductases (KREDs) | Dimethylindanone | High enantioselectivity (>99% e.e.), mild conditions, environmentally friendly. nih.gov |

| Stoichiometric Reduction | (-)-DIP-Chloride | Dimethylindanone | Stoichiometric use of a chiral borane (B79455) reagent. nih.gov |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgresearchgate.net This strategy is highly reliable and predictable for creating specific stereoisomers. williams.edu

For synthesizing a substituted dimethylindanol derivative, a precursor molecule could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide. wikipedia.orgwilliams.edu In a subsequent step, like an alkylation or aldol (B89426) reaction, the bulky chiral auxiliary shields one face of the molecule, forcing the incoming reagent to attack from the less hindered side. This results in the formation of a new stereocenter with a specific, controlled configuration relative to the auxiliary's chiral centers. Finally, the auxiliary is removed through hydrolysis or reduction to reveal the enantiomerically enriched product. This approach is particularly valuable for building molecules with multiple stereocenters in a controlled, diastereoselective manner. researchgate.netorgsyn.org

| Chiral Auxiliary Type | Example | Controlling Principle | Applicable Reactions |

| Oxazolidinones | Evans Auxiliaries | Steric hindrance from the substituent on the oxazolidinone ring directs alkylation and aldol reactions. williams.edu | Alkylation, Aldol, Acylation |

| Amino Alcohols | Pseudoephedrine | The auxiliary forms a chiral enolate that reacts with high diastereoselectivity. wikipedia.org | Alkylation |

| Camphor (B46023) Derivatives | Helmchen Auxiliaries | A concave camphor structure directs the approach of electrophiles. researchgate.net | Alkylation, Diels-Alder |

In recent decades, both organocatalysis and advanced transition-metal catalysis have emerged as dominant strategies for asymmetric synthesis. mdpi.comcam.ac.uk These methods rely on catalytic amounts of a chiral molecule to generate enantiomerically enriched products.

Organocatalysis: This field uses small, metal-free organic molecules to catalyze asymmetric transformations. princeton.edu For instance, chiral secondary amines like proline and its derivatives can catalyze asymmetric aldol or Mannich reactions by forming chiral enamines or iminium ions as intermediates. cam.ac.uk Chiral phosphoric acids, a type of Brønsted acid catalyst, can activate electrophiles and control the stereochemical outcome of reactions, such as cycloadditions, to build the indane framework enantioselectively. nih.gov These methods are attractive due to their operational simplicity and lower toxicity compared to many metal-based systems.

Transition-Metal Catalysis: Beyond asymmetric hydrogenation, transition metals are used in a wide array of C-C and C-X bond-forming reactions. nih.gov For example, the asymmetric hydrogenation of a dimethylindene substrate, catalyzed by a chiral Iridium or Rhodium complex, can produce chiral dimethylindane, which can then be functionalized to the corresponding indanol. nih.govorganic-chemistry.org Palladium-catalyzed reactions, such as asymmetric allylic alkylation, could also be envisioned to construct key stereocenters within the indane skeleton. nih.gov The choice of metal and, crucially, the chiral ligand dictates the reaction's success and stereoselectivity. sioc-journal.cn

Multicomponent and Convergent Synthetic Routes to Substituted Dimethylindanols

For the synthesis of more complex, substituted dimethylindanols, linear, step-by-step approaches can be inefficient. Multicomponent and convergent syntheses offer more advanced and efficient alternatives.

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single reaction vessel to form a final product that incorporates portions of all reactants. epfl.chmdpi.com This strategy is highly atom-economical and can rapidly generate molecular complexity. A one-pot multicomponent protocol for synthesizing substituted 1,4-dihydropyridines has been noted to produce dimethylindanol structures as part of more complex scaffolds. researchgate.net Such a reaction might involve the condensation of an amine, a β-keto derivative, and another component to build a complex heterocyclic system attached to or incorporating the dimethylindanol core. organic-chemistry.orgrsc.org

Isotopic Labeling and Deuteration Techniques in Dimethylindanol Synthesis

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their isotope. nih.gov This is commonly done with hydrogen (replacing with deuterium (B1214612), D) or carbon (replacing with ¹³C). The resulting labeled molecule is chemically similar to the parent compound but has a different mass, which allows it to be traced and distinguished in chemical or biological systems using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govbiorxiv.org

Deuterated organic molecules are crucial tools for studying reaction mechanisms and metabolic pathways. mdpi.com The replacement of a hydrogen atom with a deuterium atom can influence the rate of a reaction that involves breaking the C-H bond (a phenomenon known as the kinetic isotope effect), providing insight into the reaction's rate-determining step.

Several methods can be used to prepare deuterated dimethylindanol analogs:

H/D Exchange: A straightforward method involves exposing dimethylindanol or a precursor to a deuterium source, typically deuterium oxide (D₂O), in the presence of a catalyst. ansto.gov.au Metal catalysts like Palladium on carbon (Pd/C) can facilitate the exchange of hydrogen atoms for deuterium atoms at specific positions, often at high temperatures. ansto.gov.auhbni.ac.in

Use of Deuterated Reagents: A more precise method involves using deuterated reagents during the synthesis. For example, the reduction of dimethylindanone can be carried out using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This would specifically place a deuterium atom at the hydroxyl-bearing carbon.

Reductive Amination with Deuterated Formaldehyde: Stable isotope labeling using reductive dimethylation is a cost-effective method where primary amines are labeled using isotopologues of formaldehyde.

These labeled analogs of dimethylindanol are invaluable for mechanistic studies, allowing researchers to track the fate of the molecule and understand the intricate details of its chemical transformations.

| Method | Deuterium Source | Typical Application |

| Catalytic H/D Exchange | D₂O with Pd/C or Pt catalyst | General deuteration of aromatic or aliphatic C-H bonds. ansto.gov.auansto.gov.au |

| Deuterated Reducing Agents | NaBD₄, LiAlD₄ | Site-specific deuteration at a carbonyl group. |

| Labeled Building Blocks | Deuterated starting materials | Precise incorporation of deuterium at specific, non-exchangeable positions. fz-juelich.de |

Derivatization Strategies for Enhancing Stereochemical Control

The stereoselective synthesis of dimethylindanol and its isomers is a critical aspect of organic chemistry, driven by the demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science. Derivatization strategies, particularly through the use of chiral auxiliaries, play a pivotal role in controlling the stereochemical outcome of synthetic routes leading to substituted indanols. wikipedia.orgnih.gov These strategies involve the temporary incorporation of a chiral molecule to direct the formation of a specific stereoisomer. wikipedia.org

One prominent approach involves the derivatization of the indanone precursor. By introducing a chiral auxiliary to the indanone structure, it is possible to influence the facial selectivity of subsequent reactions, such as reduction or alkylation, to yield a desired stereoisomer of dimethylindanol. For instance, the formation of chiral acetals from 7-hydroxyindan-1-one and chiral nonracemic C2-symmetric 1,2-ethanediols has been explored. sfu.ca These chiral acetal (B89532) derivatives then act as effective directors in asymmetric reactions. sfu.ca

A notable example of derivatization for stereocontrol is the use of amino-indanol derivatives themselves as chiral auxiliaries or ligands. Chiral cis-1-amino-2-indanol derivatives have been shown to be highly effective in asymmetric 6π-azaelectrocyclization reactions. acs.orgnih.gov In these cases, the indanol moiety is part of the chiral auxiliary that directs the stereochemical course of the reaction. For example, the reaction of (E)-3-carbonyl-2,4,6-trienal compounds with (-)-7-alkyl-cis-1-amino-2-indanol derivatives proceeds with high stereoselectivity. nih.gov The chiral auxiliary can then be efficiently removed under mild conditions. nih.gov

Furthermore, novel N-heterocyclic carbene (NHC) ligands have been synthesized from substituted amino-indanols. rsc.org These chiral ligands, which are derivatives of the indanol structure, have demonstrated high levels of asymmetric induction in reactions such as the copper-free allylic alkylation of cinnamyl bromide. rsc.org This highlights a strategy where the derivatized indanol framework is integral to the catalyst that controls the stereochemistry of a separate reaction.

The synthesis of 3-amido-1,1-dimethylindan-2-ols represents a direct derivatization of the dimethylindanol skeleton. acs.org While the primary focus of that research was on the biological activity of the resulting compounds, the synthetic route underscores the accessibility of specific stereoisomers through the manipulation of functional groups on the indane ring.

In the context of achieving stereocontrol in the indane system, studies on the bromination of 1,1-dimethylindene (B103318) to form 2,3-dibromo-1,1-dimethylindane are also instructive. beilstein-journals.org The stereoselective formation of the trans-diastereomer was enhanced by using the tribromide anion as the brominating agent instead of elemental bromine. beilstein-journals.org Subsequent regiospecific elimination of HBr afforded 3-bromo-1,1-dimethylindene, a key intermediate that can be further functionalized. beilstein-journals.org This demonstrates how the choice of reagents and reaction conditions in a derivatization step (bromination) can dictate the stereochemical outcome.

The following table summarizes selected derivatization strategies and their outcomes in the synthesis of chiral indane derivatives.

| Precursor/Substrate | Derivatization Strategy/Reagent | Product | Stereochemical Outcome | Ref |

| 7-Hydroxyindan-1-one | Acid-catalyzed condensation with chiral 1,2-ethanediols | Chiral acetals | High stereochemical induction in subsequent Diels-Alder reactions | sfu.ca |

| (E)-3-Carbonyl-2,4,6-trienal compounds | Reaction with (-)-7-alkyl-cis-1-amino-2-indanol (chiral auxiliary) | Pentacyclic piperidine (B6355638) derivatives | High stereoselectivity | acs.orgnih.gov |

| Substituted amino-indanols | Synthesis of IBiox N-heterocyclic carbene (NHC) ligands | Chiral NHC ligands | High asymmetric induction in allylic alkylation | rsc.org |

| 1,1-Dimethylindene | Bromination with tribromide anion (Br₃⁻) | trans-2,3-Dibromo-1,1-dimethylindane | Improved stereoselectivity for the trans isomer | beilstein-journals.org |

| 3-Amino-1,1-dimethylindan-2-ol | Acylation | 3-Amido-1,1-dimethylindan-2-ols | Synthesis of specific stereoisomers | acs.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of dimethylindanols in solution. Through a suite of one- and two-dimensional experiments, it is possible to elucidate the connectivity, spatial proximity, and dynamic behavior of atoms within the molecule, which are essential for stereochemical assignment. rsc.org

Dynamic NMR Investigations of Conformational Exchange in Dimethylindanols

Dynamic NMR (DNMR) spectroscopy is a powerful method used to study the kinetics and thermodynamics of conformational changes in molecules. numberanalytics.com For dimethylindanols, DNMR can reveal information about the energy barriers associated with processes like ring-inversion. researchgate.netunibas.it By monitoring NMR spectra at various temperatures, changes in the line shape of signals can be observed. numberanalytics.com At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer may be visible. unibas.it As the temperature increases, the rate of exchange increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. numberanalytics.com Analysis of these temperature-dependent spectral changes allows for the determination of the activation energy and other thermodynamic parameters of the conformational exchange process. researchgate.netunibas.itresearchgate.net

Detailed ¹H and ¹³C NMR Spectroscopic Analysis for Stereoisomer Discrimination

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for discriminating between different stereoisomers of dimethylindanol. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively. researchgate.netmdpi.com

In ¹H NMR, the precise chemical shifts of the methyl and hydroxyl protons, as well as the protons on the indane core, can help differentiate between isomers. For instance, the relative orientation of the substituents will influence the magnetic shielding of nearby protons, resulting in distinct chemical shifts. Coupling constants, particularly ³JHH values, are governed by the Karplus relationship and can provide valuable information about the torsional angles between coupled protons, aiding in the assignment of relative stereochemistry.

¹³C NMR spectroscopy offers a wider chemical shift range and often provides sharper signals, which can be particularly useful for distinguishing between stereoisomers, especially in complex molecules. mdpi.comuab.cat The chemical shifts of the carbon atoms in the stereogenic centers and the methyl groups are often diagnostic for a particular isomer. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Dimethylindanol Isomer This table is for illustrative purposes and does not represent actual experimental data for a specific named compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key ¹H-¹H Couplings (Hz) |

|---|---|---|---|

| Indane Core | |||

| C1-H | 3.10 (dd) | 45.2 | J = 7.5, 3.2 |

| C2-H₂ | 1.95 (m), 2.10 (m) | 30.8 | |

| C3-H | 5.25 (t) | 78.5 | J = 6.8 |

| C4-H | 7.20 (d) | 125.6 | J = 7.6 |

| C5-H | 7.15 (t) | 127.3 | J = 7.5 |

| C6-H | 7.30 (t) | 128.9 | J = 7.6 |

| C7-H | 7.40 (d) | 142.1 | J = 7.5 |

| Substituents | |||

| C-CH₃ (pos. a) | 1.25 (s) | 25.4 | |

| C-CH₃ (pos. b) | 1.30 (s) | 26.1 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Proof

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural elucidation of dimethylindanols. numberanalytics.comslideshare.netemerypharma.com These experiments provide correlation maps that reveal connections between different nuclei within the molecule. longdom.orgprinceton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum establish the connectivity of proton spin systems, allowing for the tracing of the proton framework of the dimethylindanol molecule. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. numberanalytics.com It provides a direct link between the proton and carbon skeletons of the molecule, confirming which protons are attached to which carbon atoms. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com HMBC is crucial for piecing together different fragments of the molecule and for assigning the positions of quaternary carbons and substituents. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons. This technique is exceptionally powerful for determining the relative stereochemistry and preferred conformation of dimethylindanols by revealing through-space proximities between key protons. mdpi.comlibretexts.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While NMR is excellent for determining relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for assigning the absolute configuration of chiral dimethylindanols. jascoinc.comnih.govbruker.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.combruker.com Since all organic molecules absorb in the infrared region, VCD can be applied to a wide range of dimethylindanol derivatives. jascoinc.com The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a specific enantiomer, often obtained using density functional theory (DFT) calculations. nih.govschrodinger.com A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. schrodinger.comspectroscopyasia.com

ECD, which measures the differential absorption of circularly polarized UV-Vis light, is another powerful technique for this purpose. It is particularly useful when the dimethylindanol molecule contains a chromophore that absorbs in the UV-Vis region. Similar to VCD, the experimental ECD spectrum is compared with theoretical calculations to determine the absolute stereochemistry. nih.gov

Crystallographic Analyses for Solid-State Stereostructure Confirmation

Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comxtalpi.com When a suitable single crystal of a dimethylindanol derivative can be obtained, X-ray crystallography can unambiguously establish its absolute configuration, conformation, and intermolecular interactions in the crystal lattice. mdpi.comnih.gov This technique serves as the ultimate proof of structure and is often used to validate the assignments made by spectroscopic methods. nih.govrsc.org In cases where obtaining single crystals is challenging, powder X-ray diffraction, sometimes in conjunction with solid-state NMR and computational modeling, can also provide valuable structural information. rsc.orgchemrxiv.org

Investigation of Atropisomerism in Aryl-Substituted Dimethylindanols

Atropisomerism, a type of axial chirality, arises from restricted rotation around a single bond. In 1-aryl-2,2-dimethylindanols, this phenomenon is prominent due to the steric hindrance between the ortho substituents of the aryl group and the geminal methyl groups on the indane ring. unibas.it

Determination of Rotational Barriers via Dynamic NMR

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers of conformational exchanges, such as bond rotations. researchgate.netnih.gov For a series of 1-aryl-2,2-dimethylindanols, DNMR studies have been instrumental in determining the rotational barriers around the C(OH)-Aryl bond. unibas.it

When the aryl group is substituted with bulky groups, such as a mesityl or a 2-methyl-1-naphthyl group, the rotational barrier can exceed 25 kcal/mol. unibas.itresearchgate.net This high barrier makes the rotational process slow enough to be observed on the NMR timescale, leading to the existence of stable, isolable atropisomers at room temperature. unibas.it In contrast, less hindered analogs exhibit faster rotation, resulting in averaged signals in their NMR spectra. unibas.it

The free energy of activation (ΔG‡) for the rotational process can be calculated from the coalescence temperature in the DNMR spectra. This value provides a quantitative measure of the steric hindrance imposed by the substituents.

Table 1: Rotational Barriers of Selected 1-Aryl-2,2-dimethylindanols

| Aryl Substituent | Rotational Barrier (kcal/mol) |

| Mesityl | > 25 |

| 2-Methyl-1-naphthyl | > 25 |

| Phenyl | Lower, fast interconversion at RT |

Note: "RT" denotes room temperature. Data sourced from studies on 1-aryl-2,2-dimethylindanols. unibas.itresearchgate.net

Resolution and Separation of Atropisomeric Species by Enantioselective Chromatography

Due to the presence of a chiral center at the C1 position of the indanol ring and the axial chirality from restricted rotation, 1-aryl-2,2-dimethylindanols can exist as multiple stereoisomers (diastereomers and enantiomers). unibas.it The separation of these atropisomeric species is crucial for studying their individual properties and is often achieved using enantioselective High-Performance Liquid Chromatography (HPLC). unibas.itmolnar-institute.com

Chiral stationary phases (CSPs) are employed in HPLC to differentiate between the enantiomers. mdpi.com For certain 1-aryl-2,2-dimethylindanols, all four possible stereoisomers have been successfully separated using this technique. unibas.it The separation is often performed at low temperatures to prevent on-column interconversion of the atropisomers, which can occur if the rotational barrier is not sufficiently high. molnar-institute.com The absolute configuration of the separated atropisomers can then be assigned by comparing experimental electronic circular dichroism (ECD) spectra with theoretical calculations. unibas.it

Conformational Preferences and Equilibrium Studies of Dimethylindanol Ring Systems

Analysis of Five-Membered Ring Pucker and Inversion Dynamics

The cyclopentane (B165970) ring in the indanol system undergoes a dynamic process of puckering, rapidly interconverting between different envelope and twist conformations. The specific puckering and the dynamics of this inversion are influenced by the substituents on the ring. The presence of the gem-dimethyl group at the C2 position significantly impacts the conformational landscape of the five-membered ring.

Influence of Remote Substituents on Local Conformation

Substituents on the aromatic part of the indane skeleton or on the C1-aryl group can exert a long-range electronic or steric influence on the conformation of the five-membered ring. While direct steric clash is a primary determinant, more subtle electronic effects transmitted through the aromatic system can also play a role in favoring one puckered conformation over another.

Stereomutation Mechanisms and Energy Landscapes of Dimethylindanol Derivatives

Stereomutation in dimethylindanol derivatives encompasses the interconversion between different stereoisomers, primarily through rotation around the C1-Aryl bond (atropisomerization) and inversion of the five-membered ring. Understanding the mechanisms and the associated energy landscapes of these processes is key to predicting their stereochemical behavior.

Computational Chemistry and Theoretical Modeling of Dimethylindanol

Density Functional Theory (DFT) Calculations for Stereostructure Assignment

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of substituted indanols, DFT is frequently employed to determine the most stable stereoisomers and to understand the impact of substitution on the molecular geometry.

For indanol derivatives, the puckering of the five-membered ring and the orientation of the hydroxyl group are key structural features. rsc.org DFT calculations can accurately predict the relative energies of different conformers, such as those with the hydroxyl group in an axial or equatorial position. rsc.org The choice of functional, such as B3LYP or M06-2X, and basis set is crucial for obtaining results that correlate well with experimental data. researchgate.net In studies of related chiral molecules like 1-indanol (B147123), DFT has been successfully used to assign the absolute configuration by comparing calculated vibrational circular dichroism (VCD) spectra with experimental measurements. researchgate.net

Key Research Findings:

DFT calculations on 1-indanol have identified multiple energy minima on the potential energy surface, corresponding to different puckering conformations of the five-membered ring and torsional angles of the hydroxyl group. rsc.org

For substituted indans, DFT methods have been used to investigate the structures of various isomers and predict their experimental spectra. researchgate.net

The combination of DFT with experimental techniques like high-resolution UV spectroscopy provides a robust methodology for detailed structural characterization of indanol derivatives. rsc.org

Table 1: Representative DFT Functionals Used in the Study of Indanol Derivatives

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid GGA | Widely used, good balance of accuracy and computational cost. |

| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions and thermochemistry. |

| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion corrections, suitable for systems with weak interactions. |

This table is generated based on functionals commonly applied to indanol-related systems. researchgate.net

Prediction of Conformational Energetics and Rotational Barriers

The biological activity and physical properties of flexible molecules like dimethylindanol are governed by their conformational landscape. Computational methods are essential for exploring this landscape, identifying low-energy conformers, and calculating the energy barriers that separate them.

For the parent compound, 1-indanol, computational studies have extensively investigated the potential energy surface (PES) related to the puckering of the aliphatic ring and the rotation of the hydroxyl group. rsc.org These studies reveal a set of quasi-degenerate conformational minima. rsc.org The barriers to interconversion between these conformers can be calculated using techniques like relaxed surface scans, providing insight into the molecule's flexibility at different temperatures. Similar computational approaches applied to dimethylindanol would elucidate how methyl substitution impacts the puckering barriers and the preferred orientation of the hydroxyl group.

Key Research Findings:

Computational studies on 1-indanol have identified six distinct minima on its conformational potential energy surface. rsc.org

The energy differences between conformers are often small, indicating that multiple conformations can be populated at room temperature.

The puckering barriers in substituted indanes have been thoroughly investigated, providing a basis for comparison with new derivatives. rsc.org

Table 2: Calculated Relative Energies of 1-Indanol Conformers

| Conformer | Hydroxyl Position | Relative Energy (kcal/mol) |

|---|---|---|

| eq1 | Equatorial | 0.00 |

| ax2 | Axial | 0.25 |

| eq3 | Equatorial | 0.60 |

This table presents hypothetical, yet plausible, relative energy values for 1-indanol conformers based on findings that different conformers have small energy differences. rsc.org

Computational Simulation of Chiroptical Properties (e.g., ECD/TD-DFT)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital tool for studying chiral molecules. Time-Dependent Density Functional Theory (TD-DFT) has become the standard method for simulating ECD spectra from first principles. By comparing the computed spectrum with the experimental one, the absolute configuration of a chiral center can be determined.

For indanol-based structures, TD-DFT calculations can predict the ECD spectra associated with different stereoisomers. This is crucial for derivatives of 1-indanol, where the carbon atom bearing the hydroxyl group is a chiral center. rsc.org The accuracy of the predicted ECD spectrum is sensitive to the chosen functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). researchgate.net Research on related systems demonstrates that this approach is highly reliable for assigning the absolute configuration of complex natural products and synthetic molecules containing similar structural motifs. acs.orgrsc.org

Key Research Findings:

TD-DFT has been successfully applied to determine the absolute configuration of various chiral molecules by matching calculated and experimental ECD spectra. acs.org

The chiroptical properties of porphyrinoids incorporating indane-1,3-dione units have been investigated, showcasing the utility of these computational methods. mdpi.com

Vibrational Circular Dichroism (VCD) spectra, also predictable via DFT, offer a complementary method for stereochemical analysis of substituted indans. researchgate.net

Molecular Dynamics Simulations for Understanding Conformational Dynamics

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For indane derivatives, MD simulations are particularly useful for understanding how these molecules interact with biological macromolecules, such as proteins. nih.govajchem-a.com In the context of drug design, MD simulations can reveal the stability of a ligand-protein complex, identify key binding interactions, and explore the conformational changes that occur upon binding. nih.gov These simulations can also be used to study the dynamics of the indane ring itself, including its puckering motions, and how these are influenced by the environment. rsc.org

Key Research Findings:

MD simulations have been used to study the binding affinity and stability of indanone derivatives with the cereblon protein. nih.gov

Simulations of indane-1,3-dione derivatives as potential anti-tubercular agents have been conducted to assess the stability of the docked complexes. ajchem-a.com

MD studies on newly synthesized indandione derivatives helped to understand their binding interactions with human serum albumin. nih.gov

Quantum Chemical Studies of Intermolecular and Intramolecular Interactions

Quantum chemical methods are essential for characterizing the non-covalent interactions that govern molecular recognition and self-assembly. These include hydrogen bonds, van der Waals forces, and π-stacking interactions.

In dimethylindanol, key interactions would include intramolecular hydrogen bonding between the hydroxyl group and the π-system of the benzene (B151609) ring, a common feature in related molecules like 2-indanol (B118314). researchgate.net The nature and strength of these interactions can be analyzed using methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). Understanding these interactions is crucial, as they can significantly influence the preferred conformation and reactivity of the molecule. For instance, studies on 1-amino-2-indanol (B1258337) have shown how intermolecular hydrogen bonds with a solvent can compete with and disrupt the intramolecular hydrogen bond. researchgate.netresearchgate.net

Key Research Findings:

Studies on 2-indanol have reported the presence of an intramolecular OH/π interaction, which stabilizes the molecule. researchgate.net

DFT calculations have been used to study the dihydrogen bonds between five-membered heterocyclic compounds and metal hydrides, showcasing the level of detail achievable for intermolecular interactions. researchgate.net

The interplay between intramolecular and intermolecular hydrogen bonding in (1S,2R)-(−)-cis-1-amino-2-indanol in a DMSO solvent has been elucidated using DFT calculations within a cluster-in-the-liquid model. researchgate.net

Mechanistic Investigations of Reactions Involving the Dimethylindanol Scaffold

Studies on Proton-Mobility and Tautomeric Shifts within Related Indene (B144670) Ring Systems

The indene ring system, a core component of the dimethylindanol scaffold, exhibits interesting proton mobility and tautomerism. Studies have focused on understanding these phenomena, as they are fundamental to the reactivity and stereochemistry of reactions involving these structures.

Investigations into the 1,3-prototropic shifts in indene derivatives, such as 1-methylindene (B165137) and 1,3-dimethylindene, have been conducted to elucidate the mechanism of proton transfer. scispace.com The use of optically active and isotopically labeled compounds, like 1-deutero-1-methylindene and racemic 1-methyl-3-trideuteromethylindene, has been instrumental in these studies. scispace.com It was discovered that the 1,3-tautomeric shift in 1,3-dimethylindene leads to the formation of its optical antipode, a key finding for understanding the reaction mechanism. scispace.com

Furthermore, stereoselective catalysis has been demonstrated in the tautomeric shift of indene derivatives. For instance, using quinine (B1679958) as a base, the rearrangement of (+)- and (−)-1-methylindene to 3-methylindene occurs at different rates. scispace.com The absolute configurations of the optically active products have been determined, with the (+)-forms of both 1-deutero-1-methylindene and 1,3-dimethylindene having the S-configuration. scispace.com

The study of proton-deuterium exchange in the indene ring system using NMR spectroscopy has provided quantitative data on the rates of these processes under basic catalysis. scispace.com These experiments have shown that the protons in the 5-membered ring of indene exchange at different rates, highlighting the influence of the molecular structure on proton mobility. scispace.com

Tautomerization is not limited to simple indenes. In more complex systems like 3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT), intramolecular double proton transfer occurs, leading to tautomeric structures. rsc.org This phenomenon is being explored for its potential in creating novel organic semiconductors with dynamic properties. rsc.org Quantum chemical calculations have been employed to study the interplay between proton transfer and charge transport properties in these systems. rsc.org

Interactive Table 1: Kinetic Data for Base-Catalyzed Rearrangement of 1-Methylindene

| Catalyst | Substrate | Rate Constant (l·mol⁻¹·min⁻¹) at 25°C |

| Quinine | (+)-1-Methylindene | 0.0350 |

| Quinine | (-)-1-Methylindene | 0.0210 |

| Data sourced from a study on stereoselective catalysis in the 1,3-tautomeric shift of indene derivatives. scispace.com |

Mechanism of Schiff Base Formation and Subsequent Cyclization Reactions from Aminoindanol (B8576300) Analogs

Aminoindanol analogs are valuable precursors for the synthesis of various heterocyclic compounds. The formation of Schiff bases from these analogs and their subsequent cyclization are key steps in many synthetic pathways.

The reaction of 1-amino-2-indanol (B1258337) with salicylaldehydes has been thoroughly investigated to understand the formation of Schiff bases and the subsequent generation of 1,3-oxazolidines. nih.govmdpi.com These studies have utilized both experimental techniques, including crystallographic analysis, and theoretical DFT-based calculations to probe the imine/enamine tautomerism in both the solid state and in solution. nih.govmdpi.com

The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal (carbinolamine) intermediate. researchgate.netshodhsagar.com This is followed by dehydration to yield the imine. researchgate.netshodhsagar.com The rate-determining step is often the dehydration of the carbinolamine, which can be catalyzed by either acid or base. shodhsagar.com

In the case of aminoindanol-derived Schiff bases, mechanistic studies have revealed that while oxazolidines can be formed under kinetic control, the more stable imines are favored under thermodynamic control. nih.govmdpi.com The stereochemical outcome of the cyclization of these imines under acylating conditions has been shown to lead to the formation of 2,4-trans-oxazolidines. nih.govmdpi.com During the course of imine formation from 1-amino-2-indanol, a pentacyclic oxazolidine-oxazine structure has been isolated with complete stereocontrol. nih.govmdpi.com

Furthermore, strategies for accessing cis-1-amino-2-indanol often rely on the intramolecular formation of a cis-5-membered ring, which requires a final hydrolysis step. mdpi.com For instance, the formation of an oxazolidinone from a carboxylic acid precursor via a Curtius rearrangement, followed by basic hydrolysis, yields the desired cis-aminoindanol. mdpi.com

Elucidation of Catalytic Mechanisms in Asymmetric Transformations Utilizing Indanol-Based Catalysts

The rigid framework of the indanol scaffold makes it an excellent chiral auxiliary and ligand for a wide range of asymmetric transformations. nih.gov Elucidating the catalytic mechanisms is crucial for designing more effective and selective catalysts.

Indanol-derived ligands are extensively used in catalytic asymmetric synthesis. numberanalytics.com For example, cis-1-amino-2-indanol is a key component in chiral oxazaborolidine catalysts used for the enantioselective reduction of ketones. nih.govbeilstein-journals.org The rigid skeleton of the aminoindanol constrains the transition state geometry, leading to high levels of stereoselectivity. nih.gov

The aminoindanol core is also a key scaffold in bifunctional organocatalysts, such as those used in asymmetric Mannich and aza-Henry reactions. beilstein-journals.org For instance, aminoindanol-derived thiourea (B124793) catalysts have shown high efficiency in the enantioselective Friedel–Crafts reaction of indoles with α,β-unsaturated α-ketoesters. beilstein-journals.org Mechanistic proposals for these reactions often involve the catalyst activating both the nucleophile and the electrophile through hydrogen bonding interactions.

In the catalytic ring-opening of meso-aziridines, a tridentate Schiff base chromium(III) complex derived from 1-amino-2-indanol has been used as a catalyst. rsc.org This reaction provides a route to chiral 1,2-diamines with high yields and enantioselectivities. rsc.org

The mechanism of palladium-catalyzed intramolecular hydroamination of N-allylureas, using a chiral phosphoramidite (B1245037) ligand, has also been studied. rsc.org This reaction, followed by C-C bond formation, leads to the synthesis of chiral imidazolidin-2-ones, which can be converted to 1,2-diamines. rsc.org

Theoretical and Experimental Probes of Reaction Stereoselectivity

A combination of theoretical and experimental methods is often employed to understand and predict the stereoselectivity of reactions involving the dimethylindanol scaffold.

DFT calculations have proven to be a powerful tool for elucidating the stereochemical course of reactions. For example, in the stereodivergent ring-opening of borane (B79455) oxazaphospholidines derived from (+)-cis-1-amino-2-indanol, DFT studies have shown that N-H substrates react via a single-step backside SN2@P substitution with inversion of configuration at the phosphorus center. nih.govacs.org In contrast, N-methylated substrates react through a two-step frontside SN2@P mechanism, resulting in retention of configuration. nih.govacs.org These theoretical findings are consistent with experimental observations. nih.govacs.orgresearchgate.net

Experimental techniques such as NMR spectroscopy are crucial for determining the structure and stereochemistry of products and intermediates. Dynamic NMR has been used to study conformational preferences in related systems. researchgate.net In the study of proton mobility in the indene ring system, NMR was used to follow the protium-deuterium exchange and the isomerization of substituted indenes. scispace.com

Full quantum state control of chiral molecules like 1-indanol (B147123) has been achieved using tailored microwave fields, allowing for the enrichment of a selected enantiomer from a racemic mixture to over 96% enantiomer-selectivity. mpg.de This experimental approach holds promise for applications in fundamental physics, such as the measurement of parity violation in chiral molecules. mpg.de

The combination of experimental data with theoretical calculations provides a comprehensive picture of the factors governing stereoselectivity. For instance, in the study of 2-substituted indan-1,3-diones, quantum chemical calculations were used alongside NMR, IR, and UV spectral measurements to understand the tautomeric equilibrium. researchgate.net

Interactive Table 2: Stereochemical Outcome of Oxazaphospholidine Ring-Opening

| Substrate | Nucleophile | Proposed Mechanism | Stereochemical Outcome |

| N-H Oxazaphospholidine | Alkyl Lithium | Backside SN2@P | Inversion of Configuration |

| N-Me Oxazaphospholidine | Alkyl Lithium | Frontside SN2@P | Retention of Configuration |

| Data based on theoretical and experimental studies of borane oxazaphospholidines derived from (+)-cis-1-amino-2-indanol. nih.govacs.orgresearchgate.net |

Advanced Applications of Dimethylindanol in Organic Synthesis Research

Dimethylindanol as a Chiral Building Block for Complex Molecular Architectures

Chiral building blocks are fundamental components in the modular, bottom-up assembly of complex molecular structures. sigmaaldrich.comenamine.net Dimethylindanol, as a derivative of the indanyl core, serves as a crucial "chiral pool" starting material. mdpi.comrsc.orgnih.gov The inherent chirality and rigid conformation of the dimethylindanol skeleton are instrumental in transferring stereochemical information during the construction of larger, more intricate molecules. escholarship.org This approach is central to the total synthesis of natural products and the development of novel pharmaceutical agents where specific stereoisomers are required for biological activity. enamine.net

The synthesis of complex molecules often relies on the strategic incorporation of such chiral fragments. escholarship.orgnih.gov For instance, the indane ring system can be elaborated through various synthetic transformations, including Friedel-Crafts acylations and subsequent reductions, to build polycyclic systems. mdpi.com The defined stereocenters of the dimethylindanol precursor guide the formation of new stereocenters in the target molecule, a process critical for achieving high diastereoselectivity. This strategy has been employed in the synthesis of various complex terpenes and other natural products where the indane motif is a key structural feature. rsc.orgnih.gov The utility of these building blocks lies in their ability to simplify complex synthetic challenges by providing a pre-organized, stereochemically defined starting point. sigmaaldrich.com

Development and Application of Indanol-Derived Chiral Ligands and Organocatalysts

The rigid scaffold of indanol derivatives, including dimethylindanol, is central to the design of highly effective chiral ligands and organocatalysts. mdpi.com These catalysts have revolutionized asymmetric synthesis by enabling the efficient production of enantiomerically enriched compounds. symeres.com The cis-1-amino-2-indanol substructure is a key moiety in widely used ligand classes such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)), which are employed extensively in asymmetric catalysis. mdpi.comresearchgate.net

Organocatalysts derived from aminoindanols have also proven to be highly effective. rsc.org For example, chiral thioureas incorporating a 2-indanol (B118314) substituent have been developed as potent hydrogen bond catalysts. acs.org These catalysts are particularly effective due to their rigid asymmetric environment, which enhances their ability to control the stereochemical outcome of reactions. rsc.org

The design of effective indanol-derived ligands and organocatalysts hinges on several key principles aimed at maximizing enantioselectivity. A primary strategy is the introduction of steric bulk and the strategic placement of functional groups to create a well-defined chiral pocket around the active site.

Steric Hindrance: Increasing the steric bulk of substituents on the ligand can significantly enhance enantiomeric purity. For example, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, the enantiomeric excess of the product alcohols increases with larger substituents on both the nitrogen atom and the hydroxy-bearing carbon atom of trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol ligands. researchgate.net This steric hindrance effectively blocks one of the enantiotopic faces of the substrate from approaching the reactive center.

Rigid Conformation: The rigid cyclic skeleton of the indanol moiety is crucial as it reduces the number of possible transition states, leading to higher selectivity. mdpi.com This rigidity is a key advantage over more flexible acyclic ligands.

Electronic Tuning: The electronic properties of the catalyst can be fine-tuned by modifying substituents. For instance, in PyBOX ligands, adjusting the electronic nature of the complex can optimize both catalytic activity and stereoselectivity. nih.gov Similarly, the development of charged organocatalysts, such as pyridinium-containing thiourea (B124793) salts derived from 2-indanol, has shown that positively charged analogues can be more active catalysts. acs.org

Bifunctionality: Many successful organocatalysts derived from indanol are bifunctional, meaning they possess both a Lewis basic site (e.g., an amine) to activate the nucleophile and a Lewis acidic or hydrogen-bond donor site (e.g., a thiourea) to activate the electrophile. This cooperative activation is a powerful strategy for achieving high enantioselectivity. acs.org

Enantioselective Friedel–Crafts alkylation is a powerful method for forming carbon-carbon bonds and is particularly important for synthesizing indole-containing compounds, which are prevalent in bioactive molecules. nih.gov Indanol-derived ligands and organocatalysts play a significant role in this area.

Chiral PyBOX ligands, which can incorporate an indane backbone, are highly effective in metal-catalyzed Friedel-Crafts reactions. researchgate.netnih.gov For example, a ytterbium triflate (Yb(OTf)₃) complex with a chloro-indeno PyBOX ligand has been successfully used for the asymmetric Friedel-Crafts alkylation of unprotected indoles with nitroalkenes. nih.gov This system achieves high yields (up to 98%) and enantioselectivities (up to 91% ee), even with sterically demanding substrates. nih.gov The tunable nature of the PyBOX ligand allows for the rational design of the catalyst to optimize performance. nih.gov

Organocatalytic approaches have also been developed. Chiral thiourea organocatalysts bearing a 2-indanol substituent have been used to catalyze the Friedel-Crafts alkylation of indoles with trans-β-nitrostyrenes, achieving good yields and enantioselectivities. acs.org These bifunctional catalysts are thought to activate the nitroalkene through hydrogen bonding with the thiourea moiety while the indole (B1671886) is directed by the chiral scaffold.

| Catalyst/Ligand System | Reaction Type | Substrates | Yield | Enantioselectivity (ee) | Reference |

| Yb(OTf)₃ / Cl-indeno PyBOX | Friedel-Crafts Alkylation | Indoles, Nitroalkenes | up to 98% | up to 91% | nih.gov |

| (1S,2R)-1-amino-2-indanol derived thiourea | Friedel-Crafts Alkylation | Indole, trans-β-nitrostyrene | Good | up to 91:9 er | acs.org |

| Squaramide-linked Bisoxazoline-Zn(OTf)₂ | Friedel-Crafts Alkylation | Indoles, β,γ-unsaturated α-ketoesters | up to 98% | up to 94% | researchgate.net |

The asymmetric Michael addition is a cornerstone reaction for C-C bond formation, creating versatile chiral intermediates. beilstein-journals.org Indanol-derived catalysts have shown utility in these transformations. While direct examples using dimethylindanol are specific, the broader class of indanol-derived catalysts illustrates the potential. For instance, bifunctional thiourea catalysts derived from chiral diamines and amino alcohols (structurally related to aminoindanols) are effective in promoting the Michael addition of dicarbonyl compounds to nitroalkenes. beilstein-journals.orgmdpi.com The mechanism involves the thiourea group activating the nitroolefin via hydrogen bonding, while a basic amine group on the catalyst generates a nucleophilic enamine from the donor substrate. mdpi.comorganic-chemistry.org

The aza-Henry (or nitro-Mannich) reaction, the addition of a nitroalkane to an imine, is a powerful method for synthesizing β-nitroamines, which are precursors to valuable 1,2-diamines. organic-chemistry.orgresearchgate.net Chiral bifunctional organocatalysts, such as thioureas derived from cinchona alkaloids or aminoindanols, are highly effective in promoting enantioselective aza-Henry reactions. organic-chemistry.orgrsc.org These catalysts activate the imine through protonation or hydrogen bonding and simultaneously bind the nitronate anion, controlling the facial selectivity of the addition. iitg.ac.in For example, thiourea-cinchona derivatives have been used to catalyze the aza-Henry reaction of nitroalkanes with 2-aryl-3H-indol-3-ones, yielding products with high enantiomeric excess. rsc.org

| Reaction Type | Catalyst Type | Key Feature | Product Type | Reference |

| Asymmetric Michael Addition | Bifunctional Thiourea | Dual activation of nucleophile and electrophile | γ-Nitroaldehydes | mdpi.comnih.gov |

| Asymmetric Aza-Henry Reaction | Bifunctional Thiourea | Enantioselective addition to imines | β-Nitroamines | organic-chemistry.orgiitg.ac.in |

Role in Enantioselective Friedel–Crafts Alkylation Reactions

Dimethylindanol in the Synthesis of Scaffolds for Chemical Space Exploration

Chemical space exploration is crucial in drug discovery and materials science for identifying novel molecules with desired properties. rsc.orgnih.gov This process involves the synthesis of diverse compound libraries, often built around a central molecular scaffold. frontiersin.org The dimethylindanol framework, with its rigid and three-dimensional structure, serves as an excellent scaffold for generating such libraries.

Post-functionalization of a core scaffold like dimethylindanol allows for the systematic exploration of the local chemical space. rsc.org By attaching various substituents to different positions on the indanol ring system, chemists can create a library of analogues with diverse steric and electronic properties. This approach is invaluable for establishing structure-activity relationships (SAR) in medicinal chemistry. nih.gov Automated workflows can even be used to generate virtual libraries of post-functionalized scaffolds for computational screening before committing to laboratory synthesis. rsc.org

The generation of molecules with increased sp³-character and defined stereochemistry is a current trend in drug discovery, moving away from flat, aromatic structures. researchgate.net Dimethylindanol-based scaffolds are ideally suited for this purpose, providing access to topologically rich molecular chemotypes that would be difficult to synthesize otherwise. nih.gov The use of such scaffolds accelerates the discovery of novel therapeutics by enabling a more thorough and efficient exploration of relevant chemical space. symeres.com

Novel Synthetic Transformations Mediated by Dimethylindanol Derivatives

The unique structural and electronic properties of dimethylindanol and its derivatives continue to inspire the development of novel synthetic transformations. researchgate.netuochb.cz These transformations often leverage the chiral backbone to induce asymmetry in reactions that were previously difficult to control.

For example, indanol-derived N-heterocyclic carbene (NHC) ligands have been used in nickel-catalyzed reactions to achieve the direct generation of four stereocenters in a single step. snnu.edu.cn A reductive three-component coupling involving an aromatic aldehyde, a silane, and a norbornene substrate, catalyzed by a Ni(0) complex with a chiral C₂-symmetric NHC ligand, provides access to complex indanol derivatives. snnu.edu.cn

Furthermore, transformations that involve ring-opening or rearrangement of indanol-derived structures can lead to novel molecular frameworks. ajol.info The development of new catalytic cycles where an indanol derivative is a key intermediate or catalyst allows for the synthesis of previously inaccessible compounds. For instance, novel s-indacene-1,5-dione derivatives have been synthesized through a transformation of cyclopentenone-MBH acetates where a dimeric cyclization/oxidative aromatization cascade is proposed. mdpi.com While not directly involving dimethylindanol, this illustrates how creative synthetic strategies can lead to novel structures from related building blocks. The ongoing research into the reactivity of indane systems promises to uncover further innovative synthetic methodologies. researchgate.netresearchgate.net

Academic Investigations of Indanol Scaffold Interactions with Biological Systems Focus on Molecular Mechanisms

Ligand-Target Interaction Studies: Enzymatic Modulation and Receptor Binding (e.g., Monoamine Oxidases, Acetylcholinesterase)

The indanol framework is a recognized structural motif in the design of enzyme inhibitors, particularly for monoamine oxidases (MAO) and acetylcholinesterase (AChE), both of which are significant targets in the treatment of neurodegenerative diseases. beilstein-journals.orgwikipedia.orgmayoclinic.orgnih.gov

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. wikipedia.orgfrontiersin.org Inhibitors of MAO are used in the management of Parkinson's disease and depression. mayoclinic.orgnih.gov Research has shown that derivatives of 1-indanone (B140024), a close structural relative of indanol, are effective and selective inhibitors of MAO-B. beilstein-journals.org Specifically, studies on C6-substituted 1-indanones have demonstrated their potential as selective MAO-B inhibitors, while C5-substituted analogs were found to be less effective. beilstein-journals.org This highlights the importance of the substitution pattern on the aromatic ring of the indane core for selective enzyme inhibition. While direct studies on dimethylindanol are limited, these findings suggest that the position of the methyl groups on the indanol ring would significantly influence its potential as a MAO inhibitor.

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are a primary therapeutic strategy for Alzheimer's disease. frontiersin.org The indanol scaffold has been incorporated into molecules designed to inhibit AChE. For instance, studies on 1-indanone derivatives have shown that they can exhibit good inhibitory activity against AChE. beilstein-journals.org The hydroxyl group of the indanol moiety can form crucial hydrogen bonds within the active site of the enzyme, contributing to the binding affinity. The specific stereochemistry of indanol derivatives is also critical for their biological activity, as the spatial arrangement of substituents influences how the molecule fits into the enzyme's binding pocket.

Interactive Table: Representative Indanol Derivatives and their Biological Targets

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| C6-substituted 1-indanones | MAO-B | Effective and selective inhibitors. | beilstein-journals.org |

| C5-substituted 1-indanones | MAO-B | Less effective inhibitors. | beilstein-journals.org |

| 1-Indanone derivatives | AChE | Good inhibitory activity observed. | beilstein-journals.org |

Molecular Recognition and Binding Pocket Analyses through Computational Docking and Dynamics

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding how indanol derivatives interact with their biological targets at the molecular level. nih.govmdpi.comnih.gov These techniques provide insights into the binding modes, interaction energies, and conformational changes that occur upon ligand binding.

Molecular Docking Studies:

Molecular docking studies have been employed to predict the binding poses of indanol-like molecules within the active sites of enzymes like MAO-B and AChE. nih.govnih.gov For MAO-B, docking studies of various inhibitors have revealed the importance of hydrophobic interactions within the enzyme's cavity. nih.gov The indane ring of an indanol derivative can fit into this hydrophobic pocket. For AChE, docking studies have highlighted the formation of hydrogen bonds between the inhibitor and key amino acid residues in the active site. nih.gov The hydroxyl group of the indanol is a key contributor to these hydrogen bonding interactions.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding pose and the flexibility of both the ligand and the protein over time. nih.govmdpi.com MD simulations can reveal how the indanol scaffold and its substituents adapt their conformation to optimize interactions within the binding pocket. For instance, simulations can show how water molecules mediate interactions between the ligand and the protein, which can be crucial for binding affinity.

Structure-Activity Relationship (SAR) Studies for Indanol Derivatives: Insights into Stereochemical Influence on Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indanol derivatives, SAR studies have provided valuable insights into the features that govern their potency and selectivity as enzyme inhibitors. researchgate.netfrontiersin.org

A critical aspect of the SAR of indanol derivatives is stereochemistry. The indanol scaffold can exist as different stereoisomers, and the spatial arrangement of the hydroxyl group and other substituents has a profound impact on biological activity. For example, the cis or trans relationship between substituents on the five-membered ring can determine how the molecule interacts with the chiral environment of an enzyme's active site. Research on 1-amino-2-indanol (B1258337) derivatives has shown that the specific stereochemistry is crucial for their role as chiral auxiliaries in asymmetric synthesis, which in turn is used to produce enantiomerically pure drugs with specific biological activities.

The substitution pattern on the aromatic ring is another key determinant of activity. As mentioned earlier, the position of substituents on the benzene (B151609) ring of the indanone core dictates selectivity for MAO-B. beilstein-journals.org For dimethylindanol, the relative positions of the two methyl groups would be expected to significantly alter its interaction with target enzymes.

Interactive Table: SAR Insights for Indanol Derivatives

| Structural Feature | Influence on Biological Activity | Example | Reference |

|---|---|---|---|

| Stereochemistry (cis/trans) | Critical for binding to chiral active sites. | (1R,2S)-1-Amino-2-indanol as a chiral auxiliary. | |

| Aromatic Substitution | Dictates selectivity for enzyme isoforms. | C6- vs. C5-substituted 1-indanones for MAO-B. | beilstein-journals.org |

Theoretical Frameworks for Biological Activity of Indanol-Derived Structures

The biological activity of indanol-derived structures can be rationalized through several theoretical frameworks that consider the physicochemical properties and structural features of the molecules.

One key concept is the principle of pharmacophore mapping . A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. For indanol-based inhibitors, the pharmacophore typically includes a hydrophobic region (the indane ring system) and a hydrogen bond donor/acceptor (the hydroxyl group). The relative positions of these features are critical for recognition by the target protein.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For indanol derivatives, QSAR models could be developed to predict their inhibitory potency against enzymes like MAO or AChE based on descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants of substituents), and steric parameters.

Finally, the concept of bioisosterism is often applied in the design of indanol-based compounds. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. By systematically replacing substituents on the indanol scaffold with their bioisosteres, researchers can fine-tune the pharmacological properties of the molecule.

Q & A

Q. Table 1: Literature Gaps in Dimethylindanol Research

Advanced: How should I address contradictory data in dimethylindanol’s spectroscopic characterization across studies?

Answer:

Contradictions often arise from variations in instrumentation (e.g., NMR field strength) or sample purity. To resolve this:

Replicate experiments : Reproduce reported synthesis and purification protocols .

Standardize conditions : Use IUPAC-recommended solvents and calibration standards .

Cross-validate data : Compare NMR, IR, and mass spectrometry results with computational predictions (e.g., DFT calculations) .

Report uncertainties : Quantify measurement errors (e.g., ±0.1 ppm for NMR shifts) and document instrument parameters .

For example, if conflicting melting points are reported, verify purity via HPLC and DSC analysis. Purity ≥98% reduces variability .

Basic: What ethical considerations are critical when designing dimethylindanol-related toxicology studies?

Answer:

Ethical compliance includes:

- Animal studies : Follow institutional guidelines (e.g., 3Rs: Replacement, Reduction, Refinement) and obtain IACUC approval .

- Human cell lines : Ensure informed consent for donated biological materials and disclose conflicts of interest .

- Environmental safety : Assess biodegradation pathways to prevent ecosystem harm .

Document protocols in ethics applications, including risk mitigation for lab personnel (e.g., fume hood use for volatile intermediates) .

Advanced: How can I optimize analytical methods for quantifying dimethylindanol in complex matrices (e.g., biological fluids)?

Answer:

Sample preparation : Use SPE (Solid-Phase Extraction) with C18 cartridges to isolate dimethylindanol from proteins/lipids .

Chromatography : Optimize HPLC conditions (e.g., Zorbax Eclipse Plus C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate) to resolve peaks from interferents .

Detection : Employ tandem mass spectrometry (LC-MS/MS) with MRM (Multiple Reaction Monitoring) for sensitivity (LOD ≤0.1 ng/mL) .

Validation : Assess recovery (≥80%), precision (RSD ≤5%), and matrix effects using spiked samples .

Q. Example Workflow :

- Spike rat plasma with dimethylindanol (10–1000 ng/mL).

- Compare recovery rates across 3 extraction methods (SPE, LLE, protein precipitation).

Basic: What statistical approaches are appropriate for analyzing dose-response data in dimethylindanol bioactivity assays?

Answer:

- Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression (GraphPad Prism) .

- IC50/EC50 calculation : Report 95% confidence intervals and assess goodness-of-fit (R² ≥0.95) .

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

For multi-group comparisons (e.g., enantiomers vs. racemic mixtures), use ANOVA with Tukey’s post hoc test .

Advanced: How can I resolve discrepancies between computational predictions and experimental results for dimethylindanol’s reactivity?

Answer:

Reassess computational parameters : Verify basis sets (e.g., B3LYP/6-311+G(d,p)) and solvation models (e.g., COSMO) in DFT calculations .

Experimental validation : Perform kinetic studies (e.g., UV-Vis monitoring of reaction rates) under controlled conditions (temperature, pH) .

Collaborate : Consult with computational chemists to refine models. For example, if predicted reaction intermediates are undetected experimentally, consider alternative pathways or detection limits .

Basic: What steps ensure reproducibility in dimethylindanol synthesis protocols?

Answer:

- Detailed documentation : Specify catalyst loading (e.g., 5 mol% Pd/C), reaction time (±5 min), and purification steps (e.g., column chromatography, Rf values) .

- Batch consistency : Use reagents from the same supplier (e.g., Sigma-Aldrich) and lot number.

- Independent replication : Have a second researcher repeat the synthesis and characterize products .

Advanced: How do I integrate multi-disciplinary data (e.g., chemical, toxicological, environmental) into a cohesive risk assessment for dimethylindanol?

Answer:

Data harmonization : Normalize datasets (e.g., convert toxicity units to mg/kg) .

Weight-of-evidence analysis : Rank data by reliability (e.g., peer-reviewed > preprint) and relevance (e.g., in vivo > in silico) .

Modeling tools : Use QSAR (Quantitative Structure-Activity Relationship) to predict untested endpoints .

Q. Example Framework :

| Data Type | Source | Key Insight |

|---|---|---|

| Ecotoxicity | OECD Test Guideline 201 | LC50 = 10 mg/L (Daphnia magna) |

| Human Toxicity | Clinical Case Reports | Hepatotoxicity at 500 mg/kg |

Basic: How should I structure a research proposal for dimethylindanol metabolism studies?

Answer:

Background : Link dimethylindanol’s structure (cyclopentanol derivative) to potential metabolic pathways (e.g., CYP450 oxidation) .

Hypothesis : “Dimethylindanol’s methyl groups hinder Phase I metabolism in hepatic microsomes.”

Methods : Use LC-HRMS to identify metabolites in vitro (human liver microsomes + NADPH) .

Ethics : Address biosafety for handling human-derived materials .

Advanced: What strategies mitigate bias in dimethylindanol’s bioactivity data interpretation?

Answer: